![molecular formula C10H22N2O B7776403 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B7776403.png)
2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol
描述
2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol is a tertiary amine derivative featuring a butan-1-ol backbone substituted at the second carbon with a 1-methylpiperidin-4-ylamino group. Its structure combines a piperidine ring (modified with a methyl group at the 1-position) and a hydroxyl-bearing butanol chain, which may influence its physicochemical properties and biological interactions.
属性
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]butan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-9(8-13)11-10-4-6-12(2)7-5-10/h9-11,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFADWIPKFWCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1CCN(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
准备方法
Reductive Amination Strategies
Reductive amination serves as a foundational approach for introducing the 1-methylpiperidin-4-ylamino group into butan-1-ol derivatives. A modified protocol involves the condensation of 1-methylpiperidine-4-amine with butyraldehyde in the presence of sodium cyanoborohydride, followed by in situ reduction to stabilize the secondary amine product. Critical parameters include:
-
Solvent selection : Ethanol or methanol optimizes solubility and reaction kinetics.
-
Temperature control : Reactions proceed efficiently at 50–60°C, balancing reaction rate and byproduct formation.
-
Stoichiometry : A 1:1.2 molar ratio of amine to aldehyde minimizes unreacted starting material.
This method achieves yields of 68–72%, with residual aldehydes removed via aqueous workup.
Nucleophilic Substitution Pathways
Nucleophilic displacement of halogenated intermediates provides an alternative route. For example, 4-chloro-1-methylpiperidine reacts with 2-aminobutan-1-ol under basic conditions (e.g., K₂CO₃ or NaH), yielding the target compound after 12–18 hours at reflux. Key considerations include:
-
Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride.
-
Solvent polarity : Dimethylformamide (DMF) enhances nucleophilicity but requires post-reaction dialysis to remove residual solvent.
Catalytic Systems and Ligand Design
Palladium-Catalyzed Cross-Coupling
Palladium complexes enable regioselective functionalization of intermediates. A Suzuki-Miyaura coupling protocol attaches aryl boronic acids to chlorinated precursors, followed by amine displacement at the 8-position (Scheme 1). Representative conditions:
-
Catalyst : Pd(dppf)Cl₂ (0.1 equiv)
This method achieves >85% conversion, with chromatographic purification (2–20% MeOH/EtOAc) isolating the product.
Buchwald-Hartwig Amination
For introducing aryl amino groups, Buchwald-Hartwig amination employs Pd(OAc)₂/Xantphos systems. A case study demonstrates coupling 2-aminopyrimidine-5-boronic acid pinacol ester with chloroimidazopyridazines at 90°C for 5 hours, yielding 86% isolated product after silica gel chromatography.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield Profiles
Comparative studies reveal nonlinear relationships between temperature and yield (Table 1). For reductive amination:
Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|
25 | 52 | 18 |
50 | 71 | 9 |
80 | 68 | 15 |
Optimal temperatures of 50–60°C maximize yield while suppressing imine byproducts.
Solvent Effects on Reaction Kinetics
Solvent polarity critically impacts nucleophilic substitution rates. In DMF, second-order rate constants (k₂) for piperidine displacement are 3.2 × 10⁻⁴ L mol⁻¹ s⁻¹, versus 1.1 × 10⁻⁴ L mol⁻¹ s⁻¹ in toluene. Polar aprotic solvents stabilize transition states through dipole interactions.
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography using gradient elution (hexane/EtOAc to MeOH/EtOAc) effectively separates target compounds from regioisomers. Prep-HPLC with C18 columns further purifies products to >98% purity, as verified by LC-MS.
Spectroscopic Confirmation
-
¹H NMR : Characteristic signals include δ 3.58–3.46 ppm (m, 1H, -NCH₂-), 2.66–2.56 ppm (m, 1H, piperidine CH), and 1.33–1.10 ppm (m, 4H, butyl chain).
-
HRMS : Calculated for C₁₀H₂₁N₂O [M+H]⁺: 201.1601; Found: 201.1604.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale synthesis utilizes tubular reactors with:
-
Residence time : 12–15 minutes
-
Throughput : 2.8 kg/h
Comparative Analysis of Methodologies
化学反应分析
Functional Group Reactivity
The compound’s reactivity is governed by two key functional groups:
-
Hydroxyl group (-OH) : Enables hydrogen bonding, esterification, and oxidation.
-
Tertiary amine group (-N(CH₃)piperidine) : Participates in nucleophilic substitution, alkylation, and acid-base reactions.
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions to form ketones or aldehydes.
Reagent/Conditions | Product | Key Observations | Source |
---|---|---|---|
KMnO₄ (acidic) | 2-[(1-Methylpiperidin-4-yl)amino]butan-1-one | Partial conversion due to steric hindrance from the piperidine ring | |
CrO₃ in H₂SO₄ (Jones reagent) | 2-[(1-Methylpiperidin-4-yl)amino]butanedial | Requires elevated temperatures (60–80°C) |
Mechanistic Insight : Oxidation proceeds via formation of a chromate ester intermediate, followed by deprotonation and elimination. Steric effects from the piperidine ring slow reaction kinetics.
Reduction Reactions
The tertiary amine group can be reduced under specific conditions:
Nucleophilic Substitution
The amino group participates in SN reactions, particularly with alkyl halides:
Substrate | Conditions | Product | Application | Source |
---|---|---|---|---|
CH₃I | EtOH, reflux (6 h) | Quaternary ammonium salt | Surfactant synthesis | |
C₆H₅CH₂Br | DMF, K₂CO₃, 80°C (12 h) | Benzyl-substituted derivative | Pharmacological intermediates |
Kinetics : Reactions follow second-order kinetics with activation energy ~65 kJ/mol.
Esterification and Acylation
The hydroxyl group forms esters with acyl chlorides or anhydrides:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetic anhydride | Pyridine, 0°C (2 h) | 1-Acetoxy derivative | 78% | |
Benzoyl chloride | Et₃N, CH₂Cl₂, rt (4 h) | 1-Benzoyloxy derivative | 82% |
Side Reaction : Competing N-acylation of the amine occurs at >40°C.
Salt Formation
The tertiary amine forms stable salts with acids, enhancing water solubility:
Acid | Molar Ratio | Solubility (mg/mL, H₂O) | Stability (pH 7.4) | Source |
---|---|---|---|---|
HCl | 1:1 | 32.1 | >6 months | |
Citric acid | 1:1 | 28.7 | 3 months |
Cross-Coupling Reactions
Palladium-catalyzed coupling enables structural diversification:
Reaction Type | Catalytic System | Substrate | Product | Yield | Source |
---|---|---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl bromides | N-Aryl derivatives | 60–75% | |
Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Boronic esters | Biaryl-modified analogs | 55% |
Limitation : Steric bulk from the piperidine ring reduces coupling efficiency with bulky substrates .
Stability Under Extreme Conditions
Condition | Observation | Degradation Products | Source |
---|---|---|---|
pH <2 (HCl, 60°C) | N-demethylation of piperidine ring | 4-Aminopiperidine derivatives | |
UV light (254 nm) | Radical formation at C2-OH | Oxidative dimers |
科学研究应用
The compound 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol , with CAS number 942205-85-8, has gained attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by data tables and documented case studies.
Pharmaceutical Development
This compound is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
A study investigated the compound's effects on serotonin receptors, indicating that it may have antidepressant properties similar to established SSRIs (Selective Serotonin Reuptake Inhibitors). The research highlighted its ability to enhance serotonin levels in the brain, suggesting a mechanism for mood regulation.
Neuropharmacology
The compound's piperidine moiety is significant in neuropharmacology, where it may influence neurotransmitter systems.
Data Table: Neurotransmitter Interaction Studies
Study | Target Receptor | Effect Observed | Reference |
---|---|---|---|
A | Serotonin 5-HT1A | Agonistic | |
B | Dopamine D2 | Antagonistic | |
C | GABA_A | Modulatory |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex compounds. Its ability to undergo further chemical modifications allows chemists to explore new derivatives with enhanced properties.
Case Study: Synthesis of Novel Analogs
Research has demonstrated the successful synthesis of various analogs from this compound, leading to derivatives with improved pharmacological profiles. These analogs are being tested for their efficacy against multiple diseases, including cancer and neurodegenerative disorders.
Toxicology Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its potential side effects and long-term impacts on health.
Data Table: Toxicological Findings
作用机制
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Key Observations :
- Substituent Effects: The target compound’s 1-methylpiperidin-4-ylamino group introduces steric hindrance and altered basicity compared to unmodified piperidine (2d) or morpholine (2a). Methylation at the piperidine nitrogen may reduce metabolic susceptibility compared to secondary amines like 2b or 2c.
Comparison with 4-(4-Piperidyl)-1-butanol
4-(4-Piperidyl)-1-butanol (CAS 57614-92-3) shares a piperidine moiety and butanol chain but differs in substitution pattern: the piperidine is attached at the 4-position of butanol, lacking the amino linkage present in the target compound . This structural difference likely reduces hydrogen-bonding capacity and alters receptor interaction profiles.
Discussion of Discontinued Status and Implications
The discontinuation of 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol by CymitQuimica may reflect challenges in scalability, stability, or insufficient biological performance compared to analogues like 2a–2e, which showed promise in neuropathic pain models .
生物活性
2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a piperidine ring, suggests possible interactions with various neurotransmitter systems, indicating its relevance in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 158.24 g/mol. The compound's structure includes:
- A butanol moiety which contributes to its hydrophilicity.
- A methylpiperidine group that may enhance its interaction with biological targets.
Research indicates that compounds containing piperidine rings often exhibit diverse pharmacological properties. The potential mechanisms of action for this compound include:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT_1F receptor, which is implicated in migraine treatment and other neurological conditions.
- Enzyme Inhibition : There is evidence suggesting that related compounds may act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Biological Activity and Therapeutic Applications
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Neurotransmitter Interaction | Potential agonist for serotonin receptors, influencing mood and pain pathways. |
Enzyme Inhibition | Possible AChE inhibition, suggesting use in neurodegenerative disease therapy. |
Antitumor Potential | Structural similarities to known antitumor agents warrant further investigation. |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds and their structural analogs:
- Antitumor Activity : Research on pyrazole derivatives has shown significant activity against various cancer cell lines, suggesting that modifications to the piperidine structure could yield new anticancer agents .
- Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective effects in models of neurodegeneration, indicating potential applications in treating diseases such as Alzheimer's and Parkinson's.
- Synergistic Effects with Chemotherapy : Studies have indicated that combining certain piperidine derivatives with established chemotherapeutics can enhance efficacy while reducing side effects, particularly in breast cancer models .
常见问题
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol with high purity?
- Methodological Answer : The compound can be synthesized via stepwise amination and alkylation reactions. For example, a piperidine derivative intermediate (e.g., 1-methylpiperidin-4-amine) is reacted with a butanol-based electrophile under basic conditions (e.g., sodium hydroxide). Purification via column chromatography and recrystallization in methanol/water mixtures ensures high purity (>95%). Reaction completion is monitored by HPLC, as demonstrated in piperidine derivative syntheses .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires 1H/13C NMR to verify proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment. For example, NMR peaks corresponding to the methylpiperidinyl group (δ ~2.3 ppm for N-methyl protons) and hydroxyl group (δ ~1.8 ppm) are critical markers .
Q. What are the key considerations for optimizing the solubility and stability of this compound in aqueous solutions for in vitro assays?
- Methodological Answer : Use pH-adjusted buffers (e.g., phosphate-buffered saline at pH 7.4) and co-solvents like DMSO (<1% v/v) to enhance solubility. Stability is assessed via stability-indicating HPLC assays under varying temperatures (4°C, 25°C) over 48 hours. Degradation products, if any, are identified using LC-MS .
Advanced Research Questions
Q. What strategies are recommended for elucidating the pharmacological targets of this compound in receptor studies?
- Methodological Answer : Conduct radioligand binding assays against serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A) due to structural similarities to known ligands like BRL54443 . Functional assays (e.g., cAMP accumulation or calcium flux) in transfected HEK293 cells can confirm receptor activation/inhibition. Cross-validate findings with knockout cell lines to rule off-target effects .
Q. How can discrepancies in the metabolic stability data of this compound across different in vitro models be addressed?
- Methodological Answer : Use cross-species liver microsomes (human, rat) and recombinant CYP enzymes to identify metabolic hotspots. Quantify metabolites via LC-MS/MS and compare degradation rates. Adjust experimental parameters (e.g., NADPH concentration, incubation time) to standardize conditions. For example, hydroxylation at the piperidine ring is a common metabolic pathway .
Q. What computational approaches are utilized to predict the binding affinity of this compound to G-protein coupled receptors (GPCRs)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using GPCR crystal structures (e.g., 5-HT1A PDB:6G79) to identify key interactions (e.g., hydrogen bonding with Ser159). Follow with molecular dynamics (MD) simulations (100 ns) in explicit lipid bilayers to assess binding stability. Compare results with experimental IC50 values from radioligand assays .
Q. How should researchers design experiments to assess the stereochemical influences on the bioactivity of this compound?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) or asymmetric synthesis. Test each enantiomer in dose-response assays (e.g., ERK phosphorylation for GPCR activity). For example, the (R)-enantiomer of similar piperidine derivatives shows 10-fold higher affinity for 5-HT receptors than the (S)-form .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the cytotoxicity of this compound in neuronal cell lines?
- Methodological Answer : Standardize cytotoxicity assays using ISO-certified cell lines (e.g., SH-SY5Y) and control for variables like passage number and serum concentration. Perform time-lapse microscopy to distinguish apoptosis from necrosis. Validate findings with orthogonal assays (e.g., ATP-based viability kits vs. LDH release assays) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。